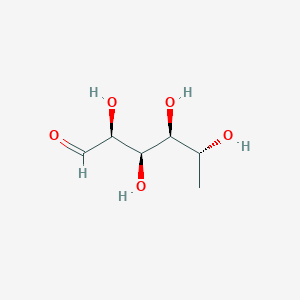
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal, also known as erythrulose, is a natural ketose sugar that is found in red algae. It is a highly versatile compound that has numerous applications in various fields, including food, cosmetics, and pharmaceuticals.
Mecanismo De Acción
Erythrulose works by reacting with the amino acids in the skin to produce a brown color. This process is known as the Maillard reaction, which is a non-enzymatic browning reaction that occurs between reducing sugars and amino acids. The resulting product is a brown pigment called melanoidin, which gives the skin a natural-looking tan.
Efectos Bioquímicos Y Fisiológicos
Erythrulose has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has antioxidant properties, which may help to protect the skin from oxidative stress. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is its natural origin, which makes it a safer and more sustainable alternative to synthetic tanning agents. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been shown to produce a more natural-looking tan than other tanning agents, which may make it more desirable for consumers. However, one of the main limitations of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is its relatively low stability, which may make it difficult to use in certain formulations.
Direcciones Futuras
There are several future directions for research on (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal. One area of interest is the development of new synthesis methods that are more efficient and sustainable. Additionally, further research is needed to fully understand the mechanism of action of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the safety and efficacy of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal, particularly in relation to its long-term effects on the skin.
Métodos De Síntesis
Erythrulose can be synthesized through the oxidation of erythrose, which is a four-carbon sugar. This process involves the use of a strong oxidizing agent, such as potassium permanganate or sodium chlorite. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Erythrulose has been extensively studied for its potential applications in various fields. In the food industry, it is used as a natural sweetener and flavor enhancer. It is also used in the production of baked goods, beverages, and dairy products. In the cosmetics industry, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is used as a self-tanning agent, as it reacts with the amino acids in the skin to produce a brown color. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been studied for its potential applications in pharmaceuticals, including its use in the treatment of diabetes and cancer.
Propiedades
Número CAS |
18546-05-9 |
|---|---|
Nombre del producto |
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal |
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6+/m1/s1 |
Clave InChI |
PNNNRSAQSRJVSB-ZXXMMSQZSA-N |
SMILES isomérico |
C[C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
SMILES canónico |
CC(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



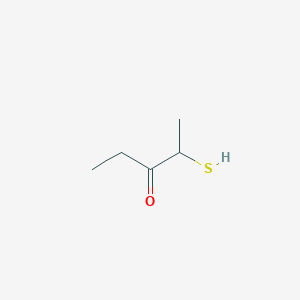
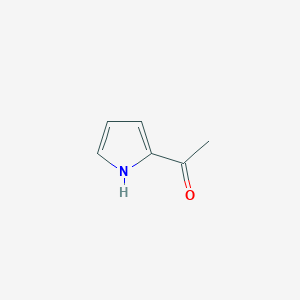
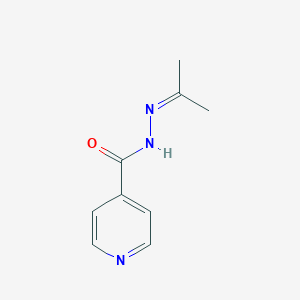
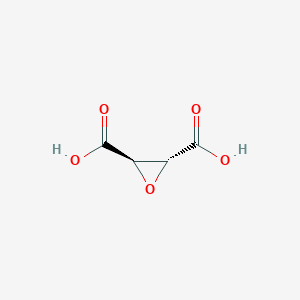
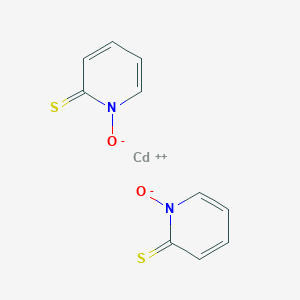
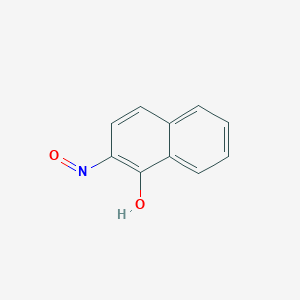
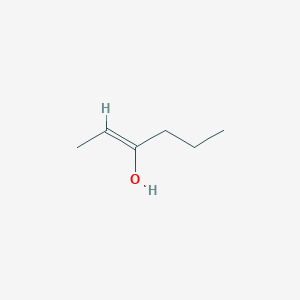
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
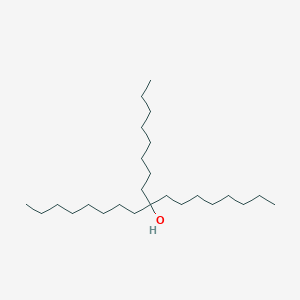
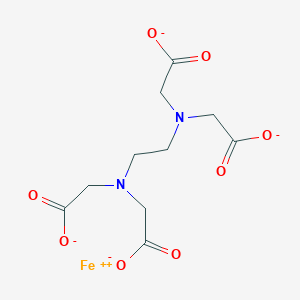

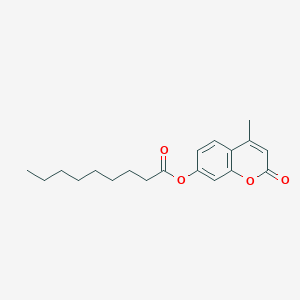
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)